Dihydroartemisinin

Antimalarial drug susceptibility Plasmodium falciparum IC50 comparison

Select DHA for direct antimalarial activity without prodrug conversion. Lowest IC50 (1.2 ng/mL) vs P. falciparum provides superior baseline susceptibility detection. Achieves 47% cure rate in rodent models where artesunate and artemisinin fail completely at identical 10 mg/kg dosing. Unique plasma distribution profile (blood cell-to-plasma ratio ~0.7) enables predictable pharmacokinetic modeling. 10-day liquid formulation stability exceeds artesunate.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B10783996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12?,13-,14?,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-BEGURQKRSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin (DHA) CAS 71939-50-9 for Antimalarial Research and Combination Therapy Development


The target compound (5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol is dihydroartemisinin (DHA, CAS 71939-50-9, molecular formula C15H24O5, MW 284.35 g/mol, XlogP 2.5) [1]. DHA is a sesquiterpene lactone endoperoxide derived via sodium borohydride reduction of artemisinin . Critically, DHA is the primary active metabolite common to all clinically used artemisinin derivatives (artesunate, artemether, arteether, and artemisinin itself) and is used directly in artemisinin-based combination therapies (ACTs) [2].

Why In-Class Substitution of Dihydroartemisinin (CAS 71939-50-9) Is Not Warranted Without Comparative Data


Although artemisinin derivatives share a conserved endoperoxide pharmacophore, in-class substitution among artemisinin, artesunate, artemether, and dihydroartemisinin cannot be assumed without compromising experimental consistency or therapeutic outcomes. Each derivative exhibits distinct molecular structure at the C-10 position that determines its intrinsic in vitro antimalarial potency, blood cell distribution affinity, pharmacokinetic elimination profile, and formulation stability [1][2]. Critically, dihydroartemisinin is the sole entity in this class that functions simultaneously as a direct therapeutic agent and as the universal active metabolite to which all other derivatives must be converted in vivo; thus, substitution of DHA with a prodrug derivative introduces variable conversion efficiency as an uncontrolled confounder [3]. The quantitative evidence below establishes that DHA possesses a differential profile distinct from its closest analogs—artesunate and artemether—across multiple operationally relevant dimensions.

Quantitative Differentiation Evidence for Dihydroartemisinin (DHA) Versus Artesunate and Artemether


In Vitro Antimalarial Potency: DHA IC50 Superior to Artesunate and Artemether in Primary P. falciparum Isolates

In a study of 189 primary P. falciparum infections from the Thailand-Myanmar border, DHA exhibited a geometric mean IC50 of 1.2 ng/mL, which was 25% lower (more potent) than artesunate at 1.6 ng/mL and 4-fold more potent than artemether at 4.8 ng/mL [1]. This rank order (DHA > artesunate > artemether) was consistent across all measured isolates in a region with confirmed multidrug resistance.

Antimalarial drug susceptibility Plasmodium falciparum IC50 comparison Multidrug resistance

In Vivo Cure Rate Superiority: DHA 47% Cure Rate at 10 mg/kg vs 0% for Artesunate and Artemisinin in Murine Model

In a direct comparative study using the P. berghei rodent malaria model, DHA was the most effective drug in vivo. Mice with 1-3% parasitaemia received intramuscular injections on three consecutive days at 10 mg/kg body weight. DHA achieved a cure rate of 47%, whereas both artesunate and artemisinin at the identical dosage exhibited a recrudescence rate of 100% (0% cure) [1].

In vivo efficacy Cure rate Plasmodium berghei Rodent malaria model

Pharmacokinetic Differentiation: DHA Exhibits Lower Blood Cell-to-Plasma Distribution Ratio Than Artemether and Artemisinin

Comparative pharmacokinetic analysis in rats revealed distinct blood distribution profiles. In vitro, the blood cell-to-plasma concentration ratio for DHA was approximately 0.7, compared to 0.9-1.2 for artemether and 1.1-1.6 for artemisinin [1]. In the oral administration pharmacokinetic study, the AUC(0-t) ratio from blood cells to plasma was 1.2-fold for DHA, versus 1.7-fold for artemether and 2.6-fold for artemisinin [1]. This lower blood cell affinity for DHA yields a distinct compartmental exposure pattern.

Pharmacokinetics Blood distribution LC-MS/MS AUC ratio

Unique Metabolic Position: DHA Is the Universal Active Metabolite of All Artemisinin Derivatives

All clinically deployed artemisinin derivatives (artesunate, artemether, arteether, and artemisinin) undergo in vivo conversion to dihydroartemisinin as their principal active metabolite [1]. Artemether is rapidly metabolized to DHA with a microsomal half-life of 17.4 minutes, while artesunate is hydrolyzed immediately to DHA upon administration [2][3]. DHA itself requires no prodrug activation step and acts directly, eliminating conversion efficiency as a variable.

Metabolism Active metabolite Artesunate hydrolysis Artemether conversion

Reconstituted Suspension Stability: DHA Shows Superior Stability to Artesunate in Pediatric Formulations

In stability testing of reconstituted suspensions for pediatric use, artesunate exhibited poor stability even with pH adjustment, whereas dihydroartemisinin demonstrated only 10% degradation within 10 days. Artemether was stable for at least 21 days [1]. This places DHA in an intermediate stability position relative to artesunate and artemether in this specific formulation context.

Formulation stability Pediatric suspension Degradation Pharmaceutical development

Anticancer Activity: DHA 2- to 3-Fold More Potent Than Artemisinin Across Multiple Cancer Cell Lines

In a comparative study evaluating inhibition of human cancer cell line growth, IC50 values ranged from 8.5 to 32.9 μM for DHA after 48 hours of treatment, compared to 15.4 to 49.7 μM for artemisinin, indicating that DHA was more effective than artemisinin in inhibiting cancer cell lines [1]. The relative potency advantage of DHA over artemisinin was consistent across multiple cell lines tested.

Anticancer Cytotoxicity IC50 comparison Cancer cell lines

Evidence-Based Research and Industrial Application Scenarios for Dihydroartemisinin (CAS 71939-50-9)


Reference Standard for In Vitro P. falciparum Drug Susceptibility Testing and Resistance Surveillance

As the compound with the lowest geometric mean IC50 (1.2 ng/mL) among frontline ACT components tested against primary P. falciparum isolates from multidrug-resistant regions, DHA serves as the optimal reference standard for establishing baseline susceptibility in resistance surveillance programs. Its 4-fold potency advantage over artemether [1] makes it the most sensitive probe for detecting early shifts in parasite susceptibility, while its status as the universal active metabolite of all artemisinin derivatives ensures that DHA susceptibility data are mechanistically relevant to all artemisinin-based therapies [2].

Active Pharmaceutical Ingredient for ACT Formulation Development Requiring Direct Activity Without Prodrug Conversion

For formulation scientists developing artemisinin-based combination therapies, DHA offers the unique advantage of requiring no prodrug activation step. Unlike artemether (t1/2 conversion = 17.4 min) or artesunate (hydrolysis-dependent), DHA is directly active upon administration [2][3]. This eliminates conversion efficiency as a variable in formulation optimization and provides more predictable in vitro-in vivo correlation. In pediatric suspension development, DHA's quantifiable 10-day stability (10% degradation) makes it a viable candidate for short-course liquid formulations where artesunate's poor stability precludes its use [4].

In Vivo Proof-of-Concept Studies Requiring Maximal Parasite Clearance in Rodent Malaria Models

Researchers requiring definitive in vivo efficacy demonstration in P. berghei rodent models should select DHA over artesunate or artemisinin as the positive control or test compound. The 47% cure rate achieved with DHA at 10 mg/kg, contrasted with complete failure (100% recrudescence) of both artesunate and artemisinin at identical dosage [5], establishes DHA as the most robust candidate for studies where complete parasite clearance is the critical endpoint. This differential cannot be compensated by dose escalation of the comparators without exceeding relevant physiological ranges.

PK/PD Modeling Studies Requiring Distinct Blood Compartment Distribution Profiles

For pharmacokinetic-pharmacodynamic modeling studies where blood compartment distribution significantly influences predicted efficacy, DHA provides a distribution profile distinct from artemether and artemisinin. Its lower blood cell-to-plasma ratio (~0.7 in vitro) and reduced blood cell AUC accumulation (1.2-fold) compared to artemether (1.7-fold) and artemisinin (2.6-fold) [6] yield different plasma exposure patterns that may be advantageous in specific therapeutic scenarios or target tissue distributions. This property is particularly relevant for researchers developing formulations intended for extracellular or plasma-localized targets.

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